N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Description
N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
The inhibition of the mitochondrial cytochrome-bc1 complex can disrupt the electron transport chain, leading to a decrease in ATP production. This can affect various downstream biochemical pathways that rely on ATP for energy .
Result of Action
The inhibition of the mitochondrial cytochrome-bc1 complex and the subsequent disruption of the electron transport chain can lead to cell death. This makes the compound potentially useful as a fungicide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been classified as an environmental contaminant , suggesting that it can persist in the environment. Furthermore, it has been found to bioaccumulate in aquatic organisms , indicating that it can build up in the environment over time.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c20-12-4-3-6-14(8-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-5-1-2-7-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOHYPUCTWDKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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